molecular formula C11H17NO3 B1166144 ribosomal protein L19 CAS No. 107498-06-6

ribosomal protein L19

Cat. No.: B1166144
CAS No.: 107498-06-6
Attention: For research use only. Not for human or veterinary use.
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Description

Ribosomal Protein L19 (RPL19) is a essential structural component of the 60S large ribosomal subunit, playing a critical role in the protein synthesis machinery of the cell . As part of the intersubunit bridge B8, which links the large and small ribosomal subunits, RPL19 contributes to the accuracy of translation by helping to coordinate the signal that activates GTP hydrolysis upon correct codon-anticodon pairing . Studies in model systems have shown that specific alterations in L19 can lead to an error-prone, or "ribosome ambiguity" (ram) phenotype, characterized by increased miscoding and stop codon readthrough . Beyond its fundamental ribosomal function, RPL19 has significant research value in oncology. It is overexpressed in several human cancers, including prostate, breast, and colorectal cancer, and is investigated as a potential prognostic marker . In breast cancer models, overexpression of RPL19 has been demonstrated to activate the Unfolded Protein Response (UPR) and sensitize cells to endoplasmic reticulum stress-induced cell death, highlighting its role in cellular stress pathways and its potential relevance in understanding cancer cell survival mechanisms . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

107498-06-6

Molecular Formula

C11H17NO3

Synonyms

ribosomal protein L19

Origin of Product

United States

Scientific Research Applications

Role in Cancer Biology

RPL19 has been identified as a tumor-associated antigen and a prognostic biomarker across various cancers, including lung, breast, and prostate cancers.

  • Lung Cancer : RPL19 was found to be overexpressed in non-small-cell lung cancer tissues. Studies demonstrated that RPL19 expression correlates with tumor growth and immune response modulation. Specifically, suppression of RPL19 via small interfering RNA led to reduced synthesis of cyclins D1 and D3, inhibiting growth in lung cancer cell lines .
  • Breast Cancer : In breast cancer cell lines, RPL19 overexpression sensitizes cells to endoplasmic reticulum stress-induced apoptosis. This suggests a dual role for RPL19 in promoting tumor progression while also enhancing sensitivity to certain therapeutic agents .
  • Prostate Cancer : RPL19 expression levels were significantly higher in prostatic carcinomas compared to normal tissues. The intensity of expression correlated with Gleason scores, indicating that RPL19 could serve as a prognostic marker for disease progression .

Extra-Ribosomal Functions

Research has indicated that ribosomal proteins, including RPL19, have roles beyond their involvement in translation.

  • RNA Chaperone Activity : RPL19 exhibits RNA chaperone activity, facilitating the splicing of specific genes such as Thymidylate Synthase. This function highlights its potential role in regulating gene expression at the post-transcriptional level .
  • Cellular Stress Response : Overexpression of RPL19 has been linked to the activation of stress response pathways. In particular, it induces endoplasmic reticulum stress, which can lead to increased cell death under specific conditions .

Therapeutic Targeting

Given its roles in tumor biology and cellular stress responses, RPL19 presents several avenues for therapeutic intervention.

  • Immunotherapy : The identification of RPL19 as a tumor antigen opens possibilities for developing targeted immunotherapies. For instance, CTL clones recognizing RPL19 could be harnessed to enhance anti-tumor immunity in patients with lung cancer .
  • Biomarker for Treatment Response : The correlation between RPL19 expression levels and patient prognosis suggests that it could be used as a biomarker to tailor treatment strategies for individuals with various cancers .

Research Case Studies

StudyFindingsImplications
Harms et al., 2001Identified structural role of RPL19 in ribosome stabilitySuggests importance in translational efficiency
Kovacs et al., 2009Demonstrated chaperone activity of RPL19Potential for targeting RNA splicing mechanisms
Mönke and Sonnewald, 1995Role of RPL19 in photosynthetic carbon assimilation regulationHighlights its function beyond animal cells

Chemical Reactions Analysis

Mutation-Induced Functional Alterations

Targeted mutagenesis of E. coli L19 (rplS) identified 14 distinct mutants affecting translation accuracy. These substitutions cluster in three regions, disrupting interactions with rRNA and adjacent proteins (e.g., L14), leading to increased stop codon readthrough .

Table 1: L19 Mutants and Growth Effects

Amino Acid ChangeNucleotide AlterationDoubling Time (min)Stop Codon Readthrough (Fold Increase)
Wild Type26 ± 31.0
Q40LA122T32 ± 25.5–5.8
R71CC214T29 ± 21.3–1.5
E33DA102T30 ± 53.2–3.6

Key findings:

  • Q40L (glutamine to leucine) caused the highest miscoding, destabilizing interactions with 16S rRNA h44 and L14 .

  • R71C (arginine to cysteine) reduced miscoding due to impaired GTPase activation by EF-Tu ternary complexes .

Crosslinking Reactions in Ribosome Assembly

Chemical crosslinking studies revealed long-range interactions between L19 and other ribosomal proteins during subunit association:

Table 2: Ultra-Long Crosslinks in E. coli Ribosomes

L19 ResidueCrosslinked Partner (Residue)Distance (Å)Functional Implication
K63L21 (K81)>100Stabilizes 50S-30S interface
K94L21 (K71)>100Facilitates subunit docking

Mechanistic insights:

  • These crosslinks occur in dimer/trimer ribosomes, suggesting L19 stabilizes subunit interactions during assembly .

  • Disruption of K63-K81 linkages impairs 70S ribosome formation .

Enzymatic Interactions in Translation

L19 modulates GTPase activation during tRNA selection:

  • GTPase Activation : Wild-type L19 ensures codon-anticodon proofreading by EF-Tu. Mutations like Q40L accelerate GTP hydrolysis for near-cognate tRNAs, increasing errors .

  • Bridge B8 Dynamics : L19 forms part of bridge B8 with 16S rRNA h44. Alterations (e.g., R38C) destabilize this bridge, reducing translational accuracy .

Experimental Methods for Studying L19 Reactions

  • Error-Prone PCR : Used to generate rplS mutants, followed by recombineering in E. coli MC323 .

  • Sucrose Gradient Analysis : Confirmed mutants had intact 70S ribosomes, ruling out subunit dissociation as the cause of miscoding .

  • Crystallography : Resolved L19’s interaction with h44 and L14, showing mutation-induced conformational shifts .

Comparative Analysis Across Species

  • Salmonella enterica : Q40H/R mutants suppress streptomycin resistance via increased error rates .

  • Thermus thermophilus : E33V alters bridge B8 dynamics, though miscoding effects remain uncharacterized .

This synthesis integrates structural, genetic, and biochemical data to elucidate L19’s role in ribosome function. Further studies on post-translational modifications (e.g., phosphorylation ) could expand understanding of its regulatory mechanisms.

Comparison with Similar Compounds

Comparison with Similar Ribosomal Proteins

RPL19 shares functional and structural similarities with other ribosomal proteins but exhibits distinct features in phylogeny, domain architecture, and disease associations. Below is a detailed comparison:

Structural and Functional Comparisons

Protein Domain/Structure Functional Role Unique Features References
RPL19 Two globular domains, flexible linker Intersubunit bridge B8 (L14/16S rRNA interaction), translation fidelity Co-amplified with erbB-2 in cancer; SH3-like fold in Thermus thermophilus
L14 SH3 domain (e.g., Bacillus stearothermophilus) Stabilizes rRNA interactions, intersubunit bridges Directly interacts with RPL19 in bridge B8; mutations affect subunit association
L23 N-terminal zinc-binding domain HDM2 binding, p53 regulation Extraribosomal role in tumor suppression; no direct role in translation fidelity
L15 Basic lysine/arginine-rich region Ribosome biogenesis Overexpressed in gastric cancer; no link to ER stress pathways

Key Findings:

  • Bridge B8 Formation : RPL19 and L14 jointly form bridge B8, critical for ribosomal subunit association. Mutations in RPL19 (e.g., R71C) disrupt interactions with L14 and 16S rRNA, increasing translational errors .
  • SH3-like Fold : RPL19 in Thermus thermophilus shares an SH3 domain with L14e from Sulfolobus solfataricus, suggesting convergent evolution in structural motifs .
  • Extraribosomal Roles : Unlike L23 (which regulates p53 via HDM2), RPL19 overexpression activates the unfolded protein response, sensitizing cancer cells to ER stress .

Phylogenetic and Evolutionary Insights

  • Bacillus Phylogeny : RPL19-based phylogenetic trees mirror 16S rRNA phylogeny, validating its utility in resolving Bacillus species relationships .
  • Eukaryotic vs. Prokaryotic L19 : Eukaryotic RPL19 (L19e) is evolutionarily distinct from prokaryotic L19, which lacks the conserved linker region .

Disease Associations and Biomarker Potential

Protein Cancer Association Prognostic Utility Mechanism References
RPL19 Breast, prostate, hepatocellular High expression correlates with poor survival Co-amplified with erbB-2; ER stress pathway activation
L19 (Prokaryotic) N/A N/A Not linked to human diseases
S19 Diamond-Blackfan anemia Diagnostic marker for ribosomal dysregulation Mutations disrupt ribosome assembly

Notable Contrasts:

  • RPL19 overexpression in breast cancer is independent of other ribosomal proteins (e.g., S16, L26), unlike L15, which is broadly upregulated in gastric cancer .
  • RPL19 serves as a stable reference gene in qPCR (e.g., taimen heat-stress studies), outperforming 18S rRNA and ARBP .

Q & A

Basic Research Questions

Q. How can researchers reliably quantify RPL19 expression levels in cancer tissues, and what methodological considerations are critical?

  • Methodological Answer : Use in situ hybridization (ISH) with probes specific to RPL19 mRNA to localize expression in tissue sections. Validate quantification via Northern blotting or qPCR with primers targeting RPL19 exons (to avoid pseudogene interference). Normalize data using stable reference genes like RPL19 itself (if validated) or other housekeeping genes (e.g., β-actin). Ensure stringent controls for background signal in ISH, especially in heterogeneous tissues like prostate cancer .

Q. What experimental approaches confirm RPL19’s role as a reference gene in qPCR studies under stress conditions?

  • Methodological Answer : Assess stability using algorithms like geNorm or BestKeeper to compare RPL19’s expression variance against other candidates (e.g., 18S rRNA, GAPDH) across experimental conditions. For example, in heat-stressed taimen tissues, RPL19 showed high stability (M-value < 0.5) compared to less stable genes like 28S rRNA. Validate by analyzing co-regulated stress markers (e.g., HSP60/70) to ensure normalization accuracy .

Q. How can phylogenetic studies leverage RPL19 to resolve evolutionary relationships in bacterial species?

  • Methodological Answer : Amplify RPL19 coding sequences via PCR with species-specific primers, align sequences using tools like MUSCLE, and construct maximum likelihood trees (e.g., RAxML). Compare branching patterns with 16S rRNA phylogenies to validate congruence. For Bacillus species, RPL19 trees reproduced major clades of 16S rRNA phylogenies, supporting its utility in resolving close evolutionary relationships .

Advanced Research Questions

Q. What mechanisms link RPL19 overexpression to prostate cancer progression, and how can contradictory biomarker claims be resolved?

  • Methodological Answer : Perform Kaplan-Meier survival analysis on patient cohorts stratified by RPL19 expression (ISH intensity scores). In prostate cancer, strong RPL19 staining correlated with higher Gleason scores (χ²: P < 0.001) and shorter survival (P < 0.05). To address contradictions (e.g., efficacy as a universal biomarker), conduct meta-analyses across cancer types, controlling for tumor heterogeneity and pseudogene interference in expression assays .

Q. How does RPL19 overexpression sensitize cancer cells to endoplasmic reticulum (ER) stress-induced apoptosis?

  • Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 to reduce RPL19 in cell lines (e.g., MCF7 breast cancer). Induce ER stress with tunicamycin or thapsigargin and measure apoptosis via Annexin V/PI staining. RPL19 overexpression activates the unfolded protein response (UPR), increasing CHOP and caspase-4 expression. Confirm via RNA-seq to identify UPR pathway enrichment (e.g., PERK-ATF4 axis) .

Q. Can AlphaFold2 accurately predict RPL19’s structure in ribosomal complexes, and what are its limitations?

  • Methodological Answer : Compare AlphaFold2-predicted RPL19 structures (single-chain) with cryo-EM data (e.g., PDB 4UG0). While AlphaFold2 predicts the ribosome-bound conformation, it may miss context-dependent folding in free RPL18. Validate by mutating predicted interaction domains (e.g., rRNA-binding regions) and assessing ribosome assembly defects in RPL19-depleted cells .

Q. How do RPL19 pseudogenes complicate genomic analyses, and what strategies mitigate these challenges?

  • Methodological Answer : Design PCR primers spanning intronic regions absent in pseudogenes. For example, amplify genomic DNA with primers flanking RPL19 introns (e.g., human RPL19 on 17q12) and separate products via gel electrophoresis. Use intron-specific probes for Southern blotting or CRISPR-Cas9 targeting intron-containing alleles to distinguish functional genes from pseudogenes .

Data Contradiction & Validation

Q. How should researchers address discrepancies in RPL19’s biomarker potential across cancer types?

  • Methodological Answer : Employ multi-omics integration—correlate RPL19 mRNA levels (RNA-seq) with protein abundance (LC-MS/MS) and clinical outcomes. In prostate cancer, RPL19 mRNA overexpression (5–8× vs. benign tissues) aligns with protein upregulation, but in other cancers (e.g., breast), post-transcriptional regulation may decouple mRNA-protein levels. Validate with orthogonal methods like immunohistochemistry .

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